An In-depth Technical Guide to the Chemical Properties of (R)-3-Oxocyclopentanecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of (R)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound of significant interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety on a cyclopentane ring, makes it a versatile chiral building block for the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and reactivity, along with insights into its synthesis and potential biological relevance.
Core Chemical and Physical Properties
(R)-3-Oxocyclopentanecarboxylic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid | [1] |
| CAS Number | 13012-38-9 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 64-65 °C (for the (S)-enantiomer, typically slightly higher than the racemic mixture) | [3] |
| Boiling Point | ~150 °C at 1.5 mmHg | [3] |
| Predicted pKa | ~4.62 | [3] |
Solubility: Qualitative assessments indicate that (R)-3-Oxocyclopentanecarboxylic acid is moderately soluble in water and exhibits good solubility in various organic solvents.[3] This solubility profile is attributed to the presence of the polar carboxylic acid group, capable of hydrogen bonding with water, and the nonpolar cyclopentane ring, which interacts favorably with organic solvents.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of (R)-3-Oxocyclopentanecarboxylic acid. Below are the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring. The proton at the chiral center (C1) would be coupled to the adjacent methylene protons. The protons alpha to the ketone and the carboxylic acid would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.[4]
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typically around 200-215 ppm. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm.[5] The remaining four carbons of the cyclopentane ring will have chemical shifts in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-3-Oxocyclopentanecarboxylic acid will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]
-
C=O stretch (ketone): A strong, sharp absorption band around 1740-1720 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.[6]
-
C-O stretch (carboxylic acid): A medium to strong band in the 1320-1210 cm⁻¹ region.[6]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (128.13). The fragmentation pattern is expected to be influenced by the presence of the ketone and carboxylic acid functional groups. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] The cyclopentanone ring may also undergo characteristic fragmentation patterns.
Reactivity and Synthetic Applications
The dual functionality of (R)-3-Oxocyclopentanecarboxylic acid makes it a valuable and versatile chiral synthon.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide formation: Reaction with amines to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Reactions of the Ketone Group
The ketone group can participate in various reactions, including:
-
Reduction: Stereoselective reduction to the corresponding secondary alcohol, yielding a chiral diol.
-
Nucleophilic addition: Reactions with various nucleophiles at the carbonyl carbon.
-
Wittig reaction: Conversion of the carbonyl group to a carbon-carbon double bond.
Use as a Chiral Building Block
(R)-3-Oxocyclopentanecarboxylic acid serves as a crucial starting material in the asymmetric synthesis of numerous biologically active molecules, particularly in the pharmaceutical industry.[2][8] Its rigid cyclopentane scaffold and defined stereochemistry allow for the controlled introduction of chirality into target molecules. It is a key intermediate in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[2]
Experimental Protocols
While detailed, step-by-step proprietary synthesis protocols are often not publicly available, the general approaches to obtaining enantiomerically pure (R)-3-Oxocyclopentanecarboxylic acid involve either the resolution of the racemic mixture or asymmetric synthesis.
Chiral Resolution Workflow
A common method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Caption: Workflow for Chiral Resolution.
Asymmetric Synthesis Approach
Asymmetric synthesis aims to directly produce the desired enantiomer. One conceptual pathway involves an enantioselective Dieckmann condensation or a related cyclization reaction.
Caption: Asymmetric Synthesis Workflow.
Biological Significance and Signaling Pathways
While direct involvement of (R)-3-Oxocyclopentanecarboxylic acid in specific signaling pathways is not extensively documented in publicly available literature, its role as a key building block for various pharmaceuticals implies significant biological relevance. The cyclopentane motif is present in many biologically active compounds, and the specific stereochemistry imparted by the (R)-enantiomer is often crucial for the desired pharmacological activity.
For instance, derivatives of cyclopentane carboxylic acids have been explored as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), which are important targets for the treatment of pain.[9] The cyclopentane ring provides a rigid scaffold that can orient functional groups in a precise manner to interact with the target protein. Further research into the mechanism of action of drugs synthesized from (R)-3-Oxocyclopentanecarboxylic acid will likely reveal its indirect influence on various signaling cascades.
Conclusion
(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral molecule with a rich chemical profile that makes it a cornerstone in asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups offer chemists a powerful tool for constructing complex and biologically active molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research, drug discovery, and the development of novel therapeutics. Further investigations into its direct biological activities and interactions with cellular pathways may unveil new applications for this important chiral building block.
References
- 1. (R)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
